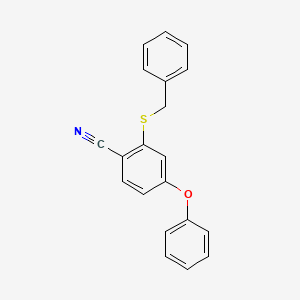![molecular formula C19H15FN4OS B11090393 6-Amino-3-(2,5-dimethylthiophen-3-yl)-4-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11090393.png)
6-Amino-3-(2,5-dimethylthiophen-3-yl)-4-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-AMINO-3-(2,5-DIMETHYL-3-THIENYL)-4-(4-FLUOROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-3-(2,5-DIMETHYL-3-THIENYL)-4-(4-FLUOROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the dihydropyrano[2,3-c]pyrazole core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of amino, thienyl, and fluorophenyl groups through substitution reactions.
Cyanation: Introduction of the cyanide group using reagents like potassium cyanide or sodium cyanide under controlled conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: Various substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological molecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors and modulating their activity.
Pathways: Influencing signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
Dihydropyrano[2,3-c]pyrazoles: Other compounds in this class with similar core structures.
Thienyl Derivatives: Compounds containing the thienyl group.
Fluorophenyl Compounds: Compounds with fluorophenyl groups.
Uniqueness
6-AMINO-3-(2,5-DIMETHYL-3-THIENYL)-4-(4-FLUOROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C19H15FN4OS |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
6-amino-3-(2,5-dimethylthiophen-3-yl)-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C19H15FN4OS/c1-9-7-13(10(2)26-9)17-16-15(11-3-5-12(20)6-4-11)14(8-21)18(22)25-19(16)24-23-17/h3-7,15H,22H2,1-2H3,(H,23,24) |
InChI Key |
OJBVDNFGORCWTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 2-{[(2E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B11090320.png)
![Methyl 11-(4-isopropylphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepine-2-carboxylate](/img/structure/B11090323.png)
![2-(2-{4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11090328.png)
![2-{[1-(3-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11090329.png)
![2-{[(3-methylphenyl)carbonyl]amino}-N-(propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11090333.png)
![1-(4-Chlorophenyl)-3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B11090342.png)
![2-[(4-methylphenyl)sulfonyl]-N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B11090345.png)
![Methyl (3alpha,12alpha)-12-hydroxy-3-[(phenylcarbonyl)oxy]cholan-24-oate](/img/structure/B11090353.png)

![1,1-bis(4-methylphenyl)-2-{[(E)-phenylmethylidene]amino}ethanol](/img/structure/B11090387.png)

![2-hydroxy-1-[(E)-(2-hydroxy-1H-indol-3-yl)diazenyl]-2,2-bis(3-methylphenyl)ethanone](/img/structure/B11090403.png)
